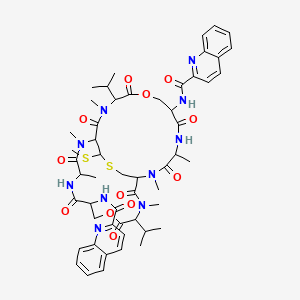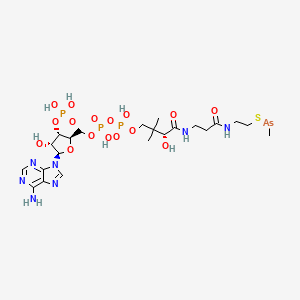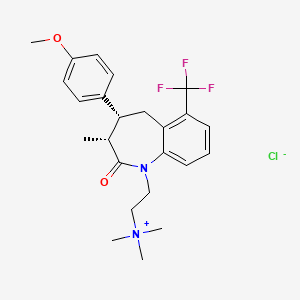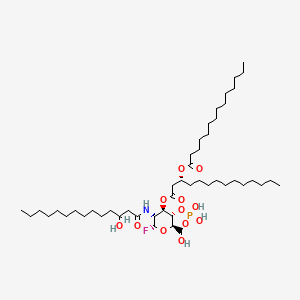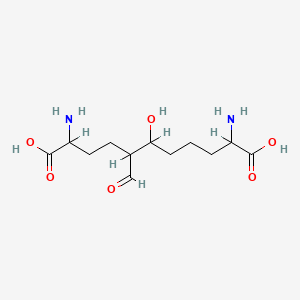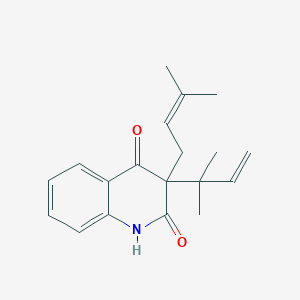
Buchapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buchapine is a member of quinolines. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Identification and Composition
Buchapine, an alkaloid discovered in Haplophyllum bucharicum, was first characterized in 1982. Identified with the composition C19H23N02, it shares characteristics with other quinoline alkaloids (Nesmelova, Bessonova, & Yunusov, 1982).
Therapeutic Potential in HIV Inhibition
A significant application of buchapine is in HIV research. It was isolated from Euodia roxburghiana and displayed protective effects against HIV-1 in vitro. These findings suggest its potential as a component in HIV therapeutic strategies (McCormick, Mckee, Cardellina, & Boyd, 1996).
Anti-HIV Activity and Synthesis
Further research in 2010 involved the synthesis of buchapine and evaluation of its anti-HIV properties. The study affirmed buchapine’s inhibitory activity against HIV, highlighting its therapeutic relevance (Ahmed, Brahmbhatt, Sabde, Mitra, Singh, & Bhutani, 2010).
Chemical Synthesis Methods
In 2003, a study focused on the synthesis of buchapine through the Mitsunobu reaction, utilizing 4-hydroxy-2-quinolone and dimethylallyl alcohol. This method provided a new approach to the chemical synthesis of buchapine (Cravotto, Nano, Palmisano, & Tagliapietra, 2003).
Broader Applications in Plant Research
Beyond its specific uses, buchapine contributes to the broader field of poisonous plant research. The study of such plants has led to significant advancements in understanding plant toxins and their potential biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).
Propiedades
Nombre del producto |
Buchapine |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22) |
Clave InChI |
LAXFAGHIJVQGNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



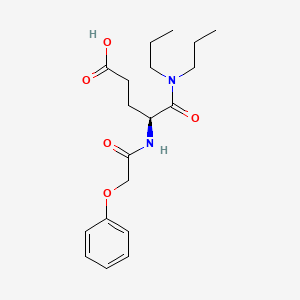
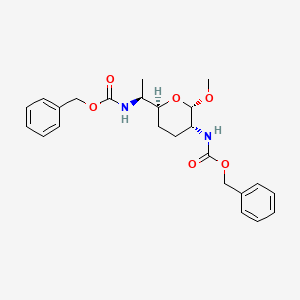
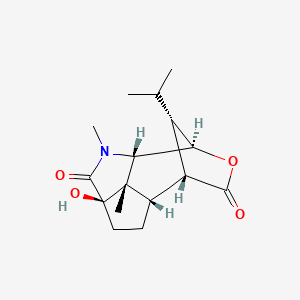
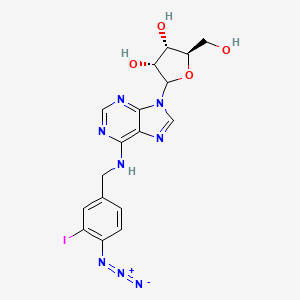
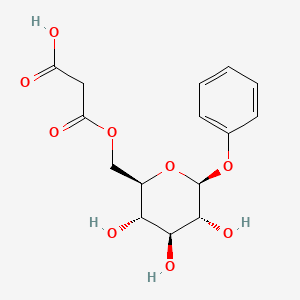
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
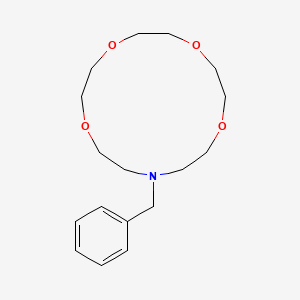
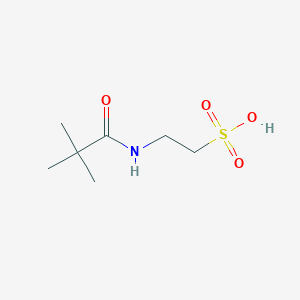
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
